molecular formula C11H13BrF2O B14768964 1-Bromo-4-(t-butyl)-2-(difluoromethoxy)benZene

1-Bromo-4-(t-butyl)-2-(difluoromethoxy)benZene

Cat. No.: B14768964
M. Wt: 279.12 g/mol
InChI Key: OEDCXOAETSJUAA-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C11H13BrF2O. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and a difluoromethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-4-(tert-butyl)benzene.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl ether, under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Using techniques such as distillation or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The difluoromethoxy group can be reduced to form a methoxy group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or THF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Formation of substituted benzene derivatives.

    Oxidation Products: Formation of alcohols or ketones.

    Reduction Products: Formation of methoxy-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene finds applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene involves:

    Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its functional groups.

    Pathways Involved: The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Bromo-4-(tert-butyl)benzene: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

    1-Bromo-2-(difluoromethoxy)benzene: Lacks the tert-butyl group, affecting its steric and electronic properties.

    4-(tert-Butyl)-2-(difluoromethoxy)benzene: Lacks the bromine atom, altering its reactivity in nucleophilic substitution reactions.

Uniqueness: 1-Bromo-4-(tert-butyl)-2-(difluoromethoxy)benzene is unique due to the presence of both the tert-butyl and difluoromethoxy groups, which impart distinct steric and electronic effects, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H13BrF2O

Molecular Weight

279.12 g/mol

IUPAC Name

1-bromo-4-tert-butyl-2-(difluoromethoxy)benzene

InChI

InChI=1S/C11H13BrF2O/c1-11(2,3)7-4-5-8(12)9(6-7)15-10(13)14/h4-6,10H,1-3H3

InChI Key

OEDCXOAETSJUAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)OC(F)F

Origin of Product

United States

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